(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14761302
InChI: InChI=1S/C23H23N3O3/c1-25-19(12-15-20(28-2)8-9-21(29-3)22(15)25)23(27)26-11-10-18-16(13-26)14-6-4-5-7-17(14)24-18/h4-9,12,24H,10-11,13H2,1-3H3
SMILES:
Molecular Formula: C23H23N3O3
Molecular Weight: 389.4 g/mol

(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

CAS No.:

Cat. No.: VC14761302

Molecular Formula: C23H23N3O3

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone -

Specification

Molecular Formula C23H23N3O3
Molecular Weight 389.4 g/mol
IUPAC Name (4,7-dimethoxy-1-methylindol-2-yl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone
Standard InChI InChI=1S/C23H23N3O3/c1-25-19(12-15-20(28-2)8-9-21(29-3)22(15)25)23(27)26-11-10-18-16(13-26)14-6-4-5-7-17(14)24-18/h4-9,12,24H,10-11,13H2,1-3H3
Standard InChI Key PCYAIFHVEPPKAT-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4

Introduction

The compound (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a synthetic organic molecule that integrates an indole moiety with a tetrahydropyridoindole structure. This complex structure includes methoxy groups on the indole ring and a methanone linkage, which enhance its potential for biological activity. The compound is of significant interest in medicinal chemistry due to its possible interactions with various biological targets.

Synthesis Methods

The synthesis of (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can be achieved through several organic chemistry methods. These methods typically involve multi-step synthetic pathways that may include condensation reactions, cyclization, and functional group modifications. Optimizing the synthesis route is crucial to ensure high yields and purity of the final product.

Potential Biological Activities

Predictions based on computer-aided drug design suggest that this compound may exhibit diverse pharmacological effects due to its structural features. Potential biological activities include interactions with various receptors or enzymes, which could lead to applications in therapeutic contexts. Techniques such as molecular docking studies and binding affinity assays are essential for understanding how this compound interacts with specific biological targets.

Comparison with Similar Compounds

Several compounds exhibit structural similarities to (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone, each with unique properties:

Compound NameStructural FeaturesNotable Activities
4-(4-Methylpiperazin-1-yl)-N-(1H-indol-2-yl)benzamideIndole linked to piperazineAntidepressant properties
5-Methoxyindole derivativesIndole with various substitutionsNeuroprotective effects
1-(4-Fluorophenyl)piperazinePiperazine linked to phenyl groupAntitumor activity

These compounds share core structural motifs but differ in substituents that influence their biological activity and specificity.

Research and Therapeutic Applications

The versatility of (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone makes it a valuable asset in both research and therapeutic contexts. Interaction studies involving this compound can provide insights into its pharmacodynamics and pharmacokinetics, which are essential for elucidating its mechanism of action and therapeutic viability.

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